N4-Ethyl-2'-deoxycytidine

Overview

Description

“N4-Ethyl-2’-deoxycytidine” is a purine nucleoside analog . It hybridizes specifically to natural dG but the stability of the base pair is reduced to about the level of an AT base pair .

Synthesis Analysis

The synthesis of N4-Ethyl-2’-deoxycytidine involves the enzymatic incorporation of novel N4-acylated 2’-deoxycytidine nucleotides . A variety of family A and B DNA polymerases efficiently use these as substrates .

Molecular Structure Analysis

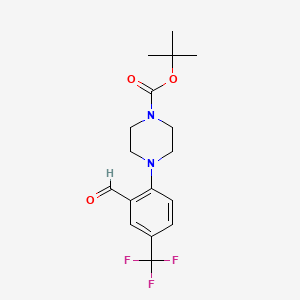

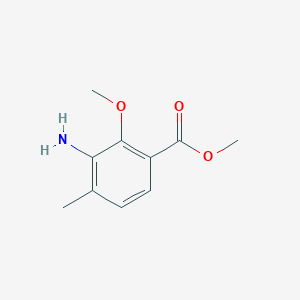

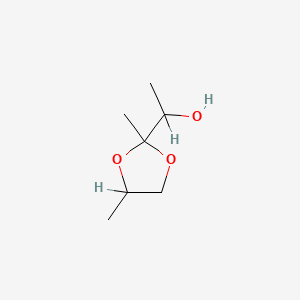

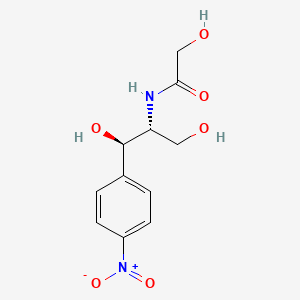

The molecular formula of N4-Ethyl-2’-deoxycytidine is C11H17N3O4 . Its molecular weight is 255.27 .

Chemical Reactions Analysis

N4-Ethyl-2’-deoxycytidine, as a purine nucleoside analog, has broad antitumor activity targeting indolent lymphoid malignancies . The anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis .

Physical And Chemical Properties Analysis

N4-Ethyl-2’-deoxycytidine has a density of 1.49 g/cm3 and a boiling point of 466.7ºC at 760 mmHg .

Scientific Research Applications

Intracellular Detection of Cytosine Incorporation in Genomic DNA

5-Ethynyl-2′-deoxycytidine (EdC) has been synthesized and used in conjunction with fluorescent labeling to study in vivo DNA dynamics, including DNA replication, repair, and cytosine demethylation. This approach allows for the visualization of DNA processes at a cellular level, highlighting the potential of deoxycytidine analogs in tracking and studying DNA modifications and dynamics within cells (Guan et al., 2011).

Pharmacokinetic Studies of Deoxycytidine Analogs

Research on β-L-2′-Deoxycytidine (β-L-dC) and its derivatives, including studies on N4-derivatization, aims to improve oral bioavailability and assess its therapeutic potential against diseases like hepatitis B virus (HBV). These studies involve analyzing the physicochemical properties, chemical stabilities, solubilities, and pharmacokinetic profiles of deoxycytidine analogs, underscoring the importance of such compounds in developing antiviral therapies (Pierra et al., 2004).

Synthesis and Evaluation of Deoxycytidine Derivatives

The synthesis and evaluation of novel N4-methoxypoly(ethylene glycol) carbamates of cytarabine, another deoxycytidine analog, highlight the ongoing efforts to enhance the delivery and efficacy of nucleoside analogs in treating diseases. Such studies contribute to the development of more effective and less toxic therapeutic options, particularly for hematological malignancies (Legoabe et al., 2010).

Antiviral Effect of Deoxycytidine Analogues

Investigations into the antiviral effects of deoxycytidine analogs, such as 5-aza-2'-deoxycytidine (decitabine), provide insight into their mechanism of action against viral replication. These studies demonstrate the potential of deoxycytidine analogs in treating viral infections, including their use in current clinical applications for myelodysplastic syndromes and other conditions (Merlevede et al., 2016).

Future Directions

N4-Ethyl-2’-deoxycytidine and other N4-acylated 2’-deoxycytidine nucleotides are beneficial substrates for the enzymatic synthesis of modified DNA . They can be further applied for specific labelling of DNA fragments, selection of aptamers, or photoimmobilization . This opens up new avenues for gene regulation and expands the regulatory functions of RNA .

properties

IUPAC Name |

4-(ethylamino)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O4/c1-2-12-9-3-4-14(11(17)13-9)10-5-7(16)8(6-15)18-10/h3-4,7-8,10,15-16H,2,5-6H2,1H3,(H,12,13,17)/t7-,8+,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNLZVUVMQXRIHF-QXFUBDJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=O)N(C=C1)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10465505 | |

| Record name | N4-ETHYL-2'-DEOXYCYTIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N4-Ethyl-2'-deoxycytidine | |

CAS RN |

70465-61-1 | |

| Record name | N4-ETHYL-2'-DEOXYCYTIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.